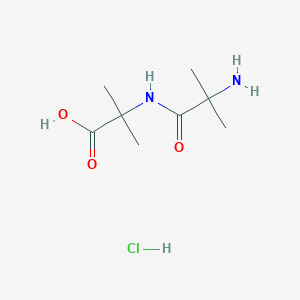![molecular formula C11H22Cl2N4O B1525512 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride CAS No. 1315368-78-5](/img/structure/B1525512.png)
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H22Cl2N4O . It has a molecular weight of 297.22 . The structure includes a 1,4-diazepane ring, which is substituted with a 1,2,4-oxadiazol-3-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by several factors including its molecular structure and the nature of its functional groups. For “1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride”, specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Research has shown the synthesis and characterization of novel polymeric materials containing oxadiazole units, indicating the potential of such compounds in developing new materials with desirable thermal and solubility properties. Rahmani and Mahani (2015) synthesized novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units, demonstrating their good thermal stability and specific solubility behavior, which could be pivotal for applications in materials science (Rahmani & Mahani, 2015).
Green Chemistry Applications
Another study highlighted the design and development of high-performing green oxidizers for potential use in environmentally friendly rocket propellants. Chinnam, Staples, and Shreeve (2021) reported on a novel oxidizer with a positive oxygen balance, showcasing the compound's stability in water and its potential applications in the field of green rocket propellants (Chinnam, Staples, & Shreeve, 2021).
Advanced Organic Synthesis Techniques
A study by Banfi et al. (2007) explored a short, two-step approach to the synthesis of diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This research demonstrates the versatility of incorporating oxadiazole units into complex heterocyclic systems, potentially offering new pathways for the synthesis of pharmacologically relevant molecules (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Potential in Medicinal Chemistry
The synthesis and pharmacological evaluation of oxadiazole pyridine derivatives, starting with specific hydrazides, were conducted by Amr et al. (2008). This study found that many synthesized compounds exhibited good antianxiety activity, comparable to diazepam, highlighting the therapeutic potential of oxadiazole derivatives in medicinal chemistry (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).
Propriétés
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWPLPXGLWXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



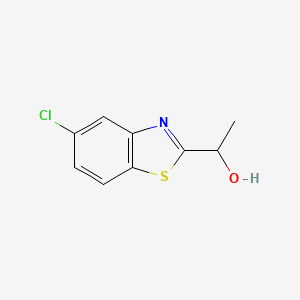
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
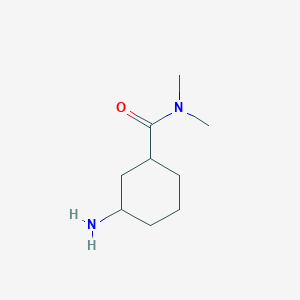
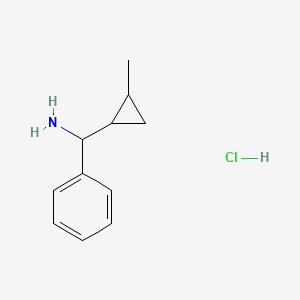
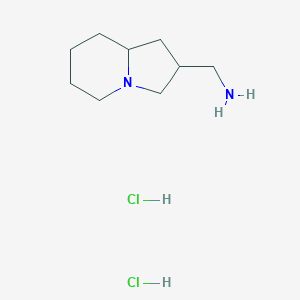
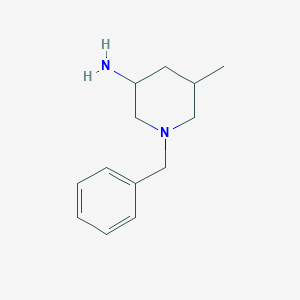
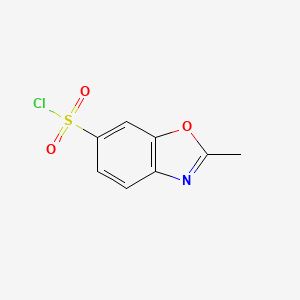
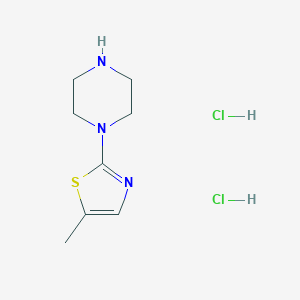
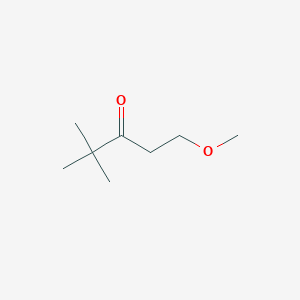
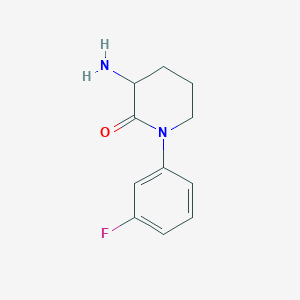
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
